molecular formula C6H7NO2 B2883790 3-Cyanocyclobutanecarboxylic acid CAS No. 2445793-26-8

3-Cyanocyclobutanecarboxylic acid

Cat. No.: B2883790
CAS No.: 2445793-26-8
M. Wt: 125.127
InChI Key: AJZROLCXFIZNQX-SYDPRGILSA-N
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Description

3-Cyanocyclobutanecarboxylic acid is an organic compound with the molecular formula C₆H₇NO₂ It is a derivative of cyclobutanecarboxylic acid, featuring a cyano group (-CN) attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanocyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of cyclobutanone with cyanide ion (CN⁻) followed by carboxylation can yield this compound. Another method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanocyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH₂), resulting in the formation of 3-aminocyclobutanecarboxylic acid.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under suitable conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 3-Aminocyclobutanecarboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyanocyclobutanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyanocyclobutanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group can act as an electrophile, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Aminocyclobutanecarboxylic acid: Formed by the reduction of 3-cyanocyclobutanecarboxylic acid, featuring an amine group instead of a cyano group.

Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-cyanocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZROLCXFIZNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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